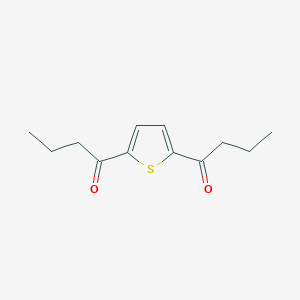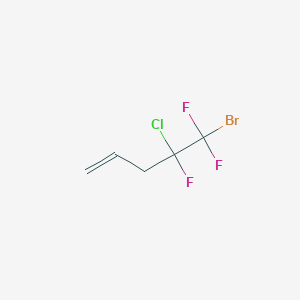
1-Pentene, 5-bromo-4-chloro-4,5,5-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentene, 5-bromo-4-chloro-4,5,5-trifluoro- is an organic compound with a complex structure that includes multiple halogen atoms. This compound is part of the broader class of halogenated alkenes, which are known for their reactivity and diverse applications in various fields of science and industry.
Preparation Methods
The synthesis of 1-Pentene, 5-bromo-4-chloro-4,5,5-trifluoro- typically involves multiple steps, starting with the preparation of the pentene backbone and subsequent halogenation reactions. One common method involves the use of 1-pentene as the starting material, which undergoes bromination, chlorination, and fluorination under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Pentene, 5-bromo-4-chloro-4,5,5-trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using reagents such as sodium iodide in acetone.
Addition Reactions: The double bond in the pentene backbone can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes under specific conditions.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Pentene, 5-bromo-4-chloro-4,5,5-trifluoro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It may serve as a precursor in the synthesis of pharmaceuticals that require halogenated intermediates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Pentene, 5-bromo-4-chloro-4,5,5-trifluoro- involves its reactivity due to the presence of multiple halogen atoms and a double bond. The halogen atoms can participate in nucleophilic substitution reactions, while the double bond can undergo electrophilic addition. These reactions are facilitated by the electron-withdrawing effects of the halogens, which make the compound more reactive towards nucleophiles and electrophiles.
Comparison with Similar Compounds
1-Pentene, 5-bromo-4-chloro-4,5,5-trifluoro- can be compared with other halogenated alkenes such as:
1-Pentene, 5-bromo-: Lacks the additional chlorine and fluorine atoms, making it less reactive.
1-Pentene, 4-chloro-: Contains only a chlorine atom, resulting in different reactivity and applications.
1-Pentene, 4,5,5-trifluoro-: Contains only fluorine atoms, which influence its chemical behavior differently.
Properties
IUPAC Name |
5-bromo-4-chloro-4,5,5-trifluoropent-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClF3/c1-2-3-4(7,8)5(6,9)10/h2H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUULZLVDWRWPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(F)(F)Br)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405737 |
Source


|
| Record name | 1-Pentene, 5-bromo-4-chloro-4,5,5-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89965-95-7 |
Source


|
| Record name | 1-Pentene, 5-bromo-4-chloro-4,5,5-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate](/img/structure/B14400078.png)
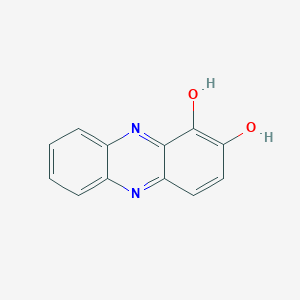
![2,2'-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14400101.png)
![9-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14400113.png)
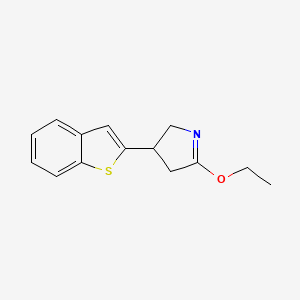

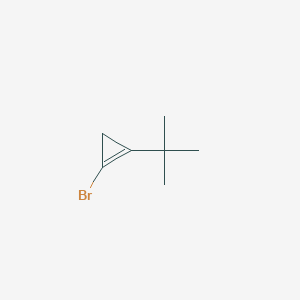
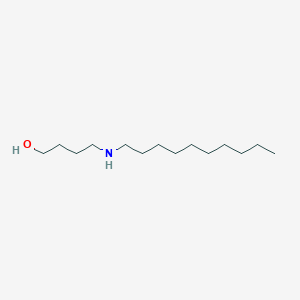
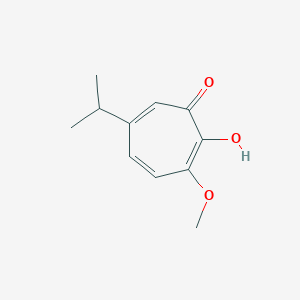
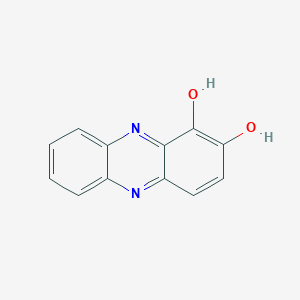
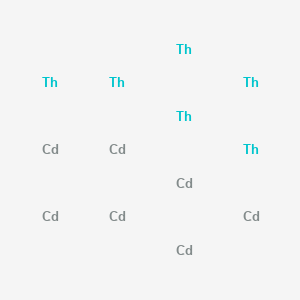
![5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide](/img/structure/B14400136.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14400138.png)
